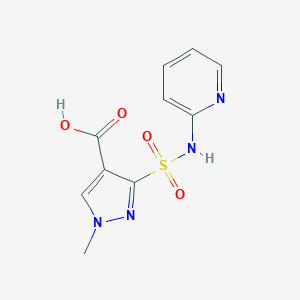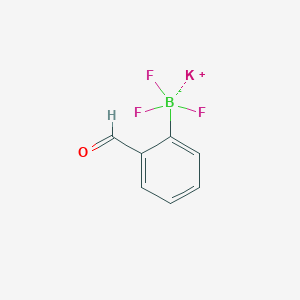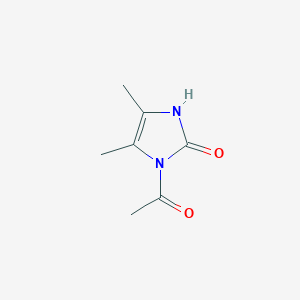
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one, also known as ADI, is a heterocyclic organic compound with a molecular formula of C8H11N2O2. ADI has been extensively studied in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and material science.
作用機序
The exact mechanism of action of 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one is not fully understood. However, it is believed that 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one exerts its biological effects by interfering with cellular processes, such as DNA synthesis and protein synthesis. 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one can inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has also been shown to have anticancer properties, inducing apoptosis in cancer cells. In addition, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been shown to have antioxidant properties, protecting cells from oxidative damage.
実験室実験の利点と制限
One advantage of using 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one in lab experiments is its relatively low cost and easy synthesis. 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one limitation of using 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one is its potential toxicity, which may limit its use in certain experimental systems.
将来の方向性
There are several future directions for research on 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one. One area of interest is the development of 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one-based anticancer drugs, which could potentially have fewer side effects than current chemotherapy treatments. Another area of interest is the use of 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one in the development of novel materials and polymers. Additionally, further studies are needed to better understand the mechanism of action of 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one and its potential applications in various fields.
In conclusion, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one is a heterocyclic organic compound that has been extensively studied for its potential applications in various scientific fields. Its easy synthesis, stability, and potential biological effects make it a promising compound for future research.
合成法
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one can be synthesized by reacting acetic anhydride with 4,5-dimethylimidazole in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through the formation of an intermediate acetylimidazole, which then undergoes cyclization to form 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one. The purity of the synthesized 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one can be improved by recrystallization from a suitable solvent, such as ethanol.
科学的研究の応用
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been studied for its potential applications in various scientific fields. In pharmacology, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been shown to have antifungal, antibacterial, and anticancer properties. In biochemistry, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been used as a substrate for the enzyme nitroreductase, which can convert 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one to a fluorescent product for imaging purposes. In material science, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been used as a building block for the synthesis of novel polymers and materials.
特性
IUPAC Name |
3-acetyl-4,5-dimethyl-1H-imidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)9(6(3)10)7(11)8-4/h1-3H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURAGFOHHFGBJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N1)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

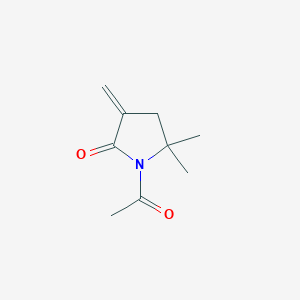
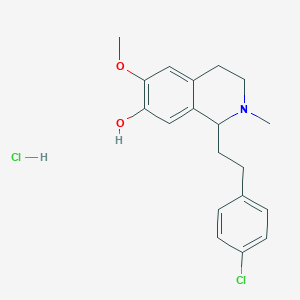

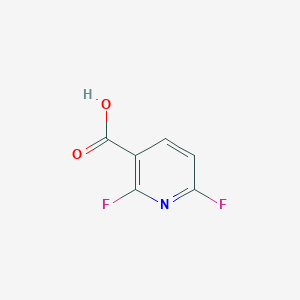
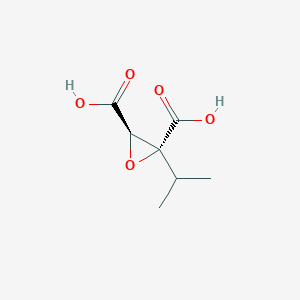
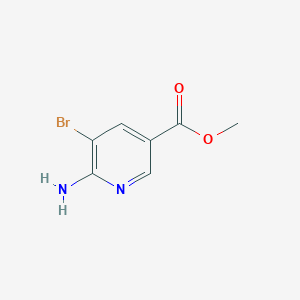

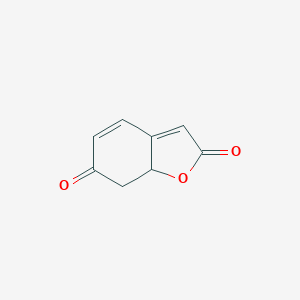
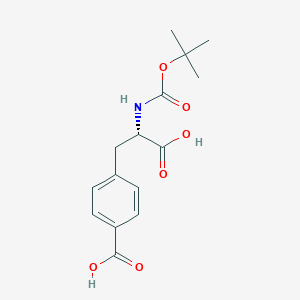
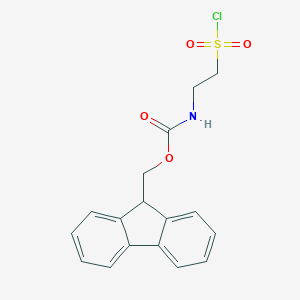
![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)
